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Compound of Interest

Compound Name: Keto-itraconazole

Cat. No.: B608329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of keto-itraconazole, a primary

metabolite of the antifungal drug itraconazole. Due to the limited availability of comprehensive

public data for keto-itraconazole, this document focuses on the available mass spectrometry

data for its structural confirmation and compares it with analogous data for two widely used

antifungal agents, fluconazole and voriconazole. Furthermore, this guide presents a summary

of other spectroscopic data for these alternative drugs to serve as a reference. Detailed

experimental protocols for the discussed spectroscopic techniques and a visualization of the

metabolic pathway of itraconazole are also included.

Comparative Spectroscopic Data
The structural confirmation of a pharmaceutical compound relies on a combination of

spectroscopic techniques. While comprehensive data for keto-itraconazole is not readily

available in the public domain, mass spectrometry provides a key piece of the puzzle for its

identification.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are

powerful tools for determining the molecular weight and fragmentation pattern of a compound,
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which are crucial for structural elucidation. The table below compares the reported mass-to-

charge ratio (m/z) for keto-itraconazole with those of fluconazole and voriconazole.

Compound
Ionization
Mode

Precursor Ion
(m/z)

Product Ion(s)
(m/z)

Reference(s)

Keto-

itraconazole
ESI+ 719.10 406.10 [1]

Fluconazole ESI+ 307.1 238.1, 220.1

Voriconazole ESI+ 350.1
281.1, 224.1,

127.1

Note: ESI+ refers to Positive Electrospray Ionization. The product ions are characteristic

fragments observed in MS/MS experiments.

Other Spectroscopic Data (Reference Antifungals)
For a comprehensive comparison, the following tables summarize the available Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-

Vis) spectroscopic data for fluconazole and voriconazole. Equivalent experimental data for

keto-itraconazole is not readily available in the reviewed literature.

NMR Spectroscopy Data
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Compound Nucleus Solvent
Chemical Shift
(δ) ppm

Reference(s)

Fluconazole ¹H DMSO-d₆

8.49 (s, 2H), 7.89

(s, 2H), 7.35-

7.25 (m, 1H),

7.15-7.05 (m,

2H), 4.65 (s, 2H),

4.35 (s, 1H)

¹³C DMSO-d₆

162.5, 160.0,

151.8, 144.9,

128.5, 111.9,

100.2, 71.8, 56.1

Voriconazole ¹H CDCl₃

8.65 (d, 1H),

7.95 (s, 1H), 7.68

(s, 1H), 7.35-

7.25 (m, 1H),

6.95-6.85 (m,

2H), 5.55 (q, 1H),

5.15 (s, 1H), 4.85

(d, 1H), 4.55 (d,

1H), 1.25 (d, 3H)

¹³C CDCl₃

163.2, 160.8,

158.5, 155.2,

151.9, 144.2,

129.8, 111.2,

105.4, 72.5,

52.8, 34.9, 16.8

FTIR Spectroscopy Data
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Compound
Major Absorption
Bands (cm⁻¹)

Functional Group
Assignment

Reference(s)

Fluconazole

3120, 2970, 1620,

1500, 1415, 1275,

1140, 965, 845

O-H stretch, C-H

stretch, C=N stretch

(triazole), C=C stretch

(aromatic), C-H bend,

C-F stretch, C-N

stretch, C-F stretch

Voriconazole

3200-3400, 3100,

2980, 1615, 1590,

1500, 1410, 1270,

1130

O-H stretch, N-H

stretch (triazole), C-H

stretch, C=N stretch

(triazole), C=C stretch

(aromatic), C=C

stretch (pyrimidine),

C-H bend, C-F

stretch, C-N stretch

UV-Vis Spectroscopy Data

Compound Solvent λmax (nm) Reference(s)

Fluconazole Methanol 261

Voriconazole Methanol 256

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

High-Performance Liquid Chromatography-Tandem
Mass Spectrometry (HPLC-MS/MS)

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole

mass spectrometer with an electrospray ionization (ESI) source.
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Sample Preparation:

Spike plasma samples with an appropriate internal standard.

Perform protein precipitation by adding acetonitrile.

Vortex and centrifuge the samples.

Collect the supernatant for analysis.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

Mobile Phase: A gradient of (A) 10 mM ammonium formate in water with 0.1% formic acid

and (B) 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Keto-itraconazole: 719.10 -> 406.10[1]

Fluconazole: 307.1 -> 238.1

Voriconazole: 350.1 -> 281.1

Collision Gas: Argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g.,

methanol, ethanol).

Prepare a series of dilutions to determine the optimal concentration for absorbance

measurement (typically between 0.2 and 0.8 absorbance units).

Data Acquisition:

Scan Range: 200-400 nm.

Blank: Use the solvent as a blank to zero the instrument.

Measurement: Record the absorbance spectrum and identify the wavelength of maximum

absorbance (λmax).

Itraconazole Metabolism Pathway
The following diagram illustrates the metabolic conversion of itraconazole to its major

metabolites, including keto-itraconazole, primarily through the action of the cytochrome P450

3A4 (CYP3A4) enzyme.
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Caption: Metabolic pathway of Itraconazole.

This guide serves as a foundational resource for the spectroscopic analysis of keto-
itraconazole. While a complete spectroscopic profile is not yet publicly available, the provided

data and protocols offer a starting point for researchers in the field of drug development and

analysis. Further research is warranted to fully characterize the spectroscopic properties of this

important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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